

17-Hydroxyisolathyrol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	17-Hydroxyisolathyrol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid sourced from the seeds of Euphorbia lathyris, has emerged as a compound of significant interest within the scientific community. Its potent anti-inflammatory properties, demonstrated through the inhibition of nitric oxide (NO) production, suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of **17-**

Hydroxyisolathyrol, including its chemical properties, biological activities, and the methodologies for its extraction, isolation, and characterization. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history of use in traditional medicine.[1] Modern phytochemical investigations have revealed that its seeds are a rich source of structurally diverse diterpenoids, particularly those belonging to the lathyrane family.[2][3] Among these, **17-Hydroxyisolathyrol** stands out for its notable biological activities. This guide delves into the technical details of this promising natural product.



Chemical Properties and Structure

17-Hydroxyisolathyrol is characterized by a complex macrocyclic skeleton, a hallmark of the lathyrane diterpenoids. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of 17-Hydroxyisolathyrol

Property	Value	Reference
Molecular Formula	C20H30O5	INVALID-LINK
Molecular Weight	350.45 g/mol	INVALID-LINK
CAS Number	93551-00-9	INVALID-LINK
Appearance	Solid	INVALID-LINK
Solubility	Soluble in DMSO	INVALID-LINK

Note: Detailed 1H and 13C NMR data for **17-Hydroxyisolathyrol** are not readily available in the public domain and would require access to specialized chemical databases or primary research articles not identified in the search.

Biological Activity

The primary biological activity attributed to **17-Hydroxyisolathyrol** and related lathyrane diterpenoids from E. lathyris is their anti-inflammatory effect. This is predominantly mediated through the inhibition of nitric oxide (NO) production in inflammatory cells.

Anti-inflammatory Activity

Lathyrane diterpenoids isolated from E. lathyris have been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC₅₀ values for **17-Hydroxyisolathyrol** are not consistently reported across the literature, studies on analogous compounds provide a strong indication of its potential potency.

Table 2: Anti-inflammatory and Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris



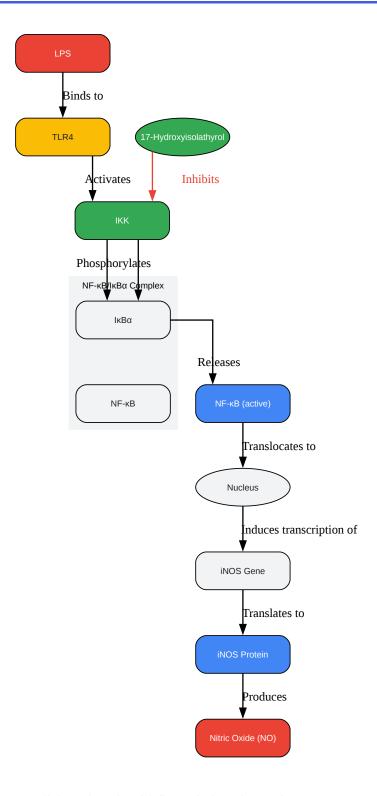
Compound	Biological Activity	Cell Line	IC50 (μM)	Reference
Euphorbia Factor	NO Inhibition	RAW 264.7	Not specified	
Euphorbia Factor	NO Inhibition	RAW 264.7	Not specified	_
Euphorbia Factor L ₈	NO Inhibition	RAW 264.7	Not specified	_
Lathyrane Diterpenoid Hybrid (8d1)	NO Inhibition	RAW 264.7	1.55 ± 0.68	
Euphlathin A	Antiproliferative	HTS cells	6.33	[3]
17- Hydroxyisolathyr ol	NO Inhibition	RAW 264.7	Data not available	
17- Hydroxyisolathyr ol	Cytotoxicity	Various	Data not available	_

Note: HTS stands for human hypertrophic scar cells. The table includes data for related compounds to provide context due to the limited specific data for **17-Hydroxyisolathyrol**.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of lathyrane diterpenoids are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In LPS-stimulated macrophages, activation of NF- κ B leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. By inhibiting the phosphorylation of $I\kappa$ B α , lathyrane diterpenoids prevent the nuclear translocation of NF- κ B, thereby downregulating the expression of iNOS and subsequent NO production.





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Figure 1. Proposed mechanism of action of 17-Hydroxyisolathyrol.

Experimental Protocols

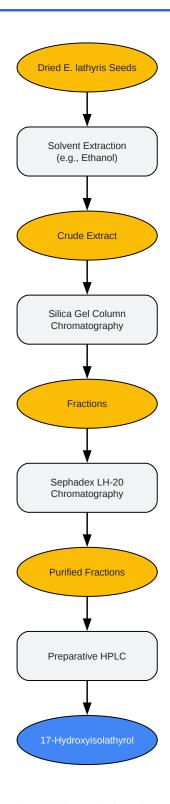


The following sections outline generalized protocols for the extraction, isolation, and biological evaluation of **17-Hydroxyisolathyrol**, based on methodologies reported for similar lathyrane diterpenoids from E. lathyris.

Extraction and Isolation Workflow

The isolation of **17-Hydroxyisolathyrol** from E. lathyris seeds typically involves a multi-step process beginning with solvent extraction followed by various chromatographic techniques to purify the target compound.





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Figure 2. General workflow for the isolation of 17-Hydroxyisolathyrol.

Detailed Methodologies

4.2.1. Plant Material and Extraction



- Plant Material: Dried seeds of Euphorbia lathyris are used as the starting material.
- Grinding: The seeds are ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered seeds are typically extracted with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 24-48 hours), often with agitation. The extraction is usually repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure to obtain a crude extract. The yield of diterpenoids from E. lathyris seeds can vary, but reports suggest that the total extractable compounds can range from 5-10% of the dry weight.[1]

4.2.2. Chromatographic Purification

- Silica Gel Column Chromatography:
 - The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
 - The column is eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on their polarity.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
- Sephadex LH-20 Column Chromatography:
 - Fractions enriched with diterpenoids from the silica gel column are further purified using a Sephadex LH-20 column.
 - The column is typically eluted with a solvent mixture such as methanol or a chloroformmethanol mixture. This step separates compounds based on their size and polarity.
 - Fractions are again collected and analyzed by TLC.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Final purification is often achieved using preparative HPLC on a C18 column.



- A mobile phase consisting of a mixture of acetonitrile and water is commonly used.
- The elution is monitored by a UV detector, and the peak corresponding to 17-Hydroxyisolathyrol is collected.

4.2.3. Structural Elucidation

The structure of the purified **17-Hydroxyisolathyrol** is confirmed using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory activity of **17-Hydroxyisolathyrol**.

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
- Treatment: The cells are pre-treated with various concentrations of 17-Hydroxyisolathyrol for 1-2 hours.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 μg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.
- Incubation: The plates are incubated for 24 hours.



- Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

17-Hydroxyisolathyrol, a lathyrane diterpenoid from Euphorbia lathyris, represents a promising natural product with significant anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway highlights its potential as a therapeutic agent for inflammatory disorders. This technical guide provides a foundational understanding of this compound and the methodologies required for its study. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets and its efficacy and safety in preclinical and clinical settings. The detailed protocols and data presented herein are intended to facilitate these future investigations and accelerate the translation of this promising natural product into novel therapeutic applications.

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